6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
BenchChem offers high-quality 6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic Development
This compound has been studied for its potential to enhance analgesic properties. By employing bioisosteric replacements, researchers aim to improve the efficacy of analgesics. The replacement of the benzyl phenyl ring with an isosteric heterocycle like thiophene has shown to increase analgesic activity .
Synthesis of Tetrahydroisoquinoline Derivatives
The compound serves as a precursor in the synthesis of tetrahydroisoquinoline derivatives , which are significant in medicinal chemistry. These derivatives are used to develop drugs with anti-inflammatory, anti-viral, anti-fungal, and anti-cancer properties .
Parkinson’s Disease Treatment
Derivatives of this compound have been synthesized and evaluated as inhibitors for Parkinson’s disease treatment. The compound’s structure allows for the creation of peripheral catechol-O-methyltransferase inhibitors, which are beneficial in managing Parkinson’s disease symptoms .
Influenza Virus Research
The compound’s derivatives have been used to synthesize potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors. This application is crucial for developing new antiviral drugs, especially for treating influenza .
Chemical Synthesis and Drug Development
Due to its stability and ease of synthesis, the compound is a valuable building block in chemical synthesis. It can be used to create a variety of biologically active compounds, which are essential in drug development .
Bioisosteric Replacement Studies
The compound is used in bioisosteric replacement studies to discover new biologically active compounds. By replacing certain functional groups with bioisosteric equivalents, researchers can enhance the biological activity and reduce toxicity .
Analogue Synthesis for Pharmacological Screening
Researchers have synthesized analogues of this compound to conduct comprehensive pharmacological screening. This process helps in identifying new analgesics with lower doses and superior efficacy compared to existing non-narcotic analgesics .
Optically Active Pharmaceutical Compounds
The compound is instrumental in the synthesis of optically active pharmaceutical compounds. These compounds are important for creating natural products and synthetic pharmaceuticals that require specific optical isomerism for their biological activity .
properties
IUPAC Name |
6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-28-21-14-19-20(15-22(21)29-2)26-24(27(23(19)25)16-18-11-7-12-30-18)31-13-6-10-17-8-4-3-5-9-17/h3-12,14-15,25H,13,16H2,1-2H3/b10-6+,25-23? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZILWURFYNYUJU-JJKNZDFBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC=CC3=CC=CC=C3)CC4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SC/C=C/C3=CC=CC=C3)CC4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.